molecular formula C16H34O3S B8523307 1-Hexanol, 6,6'-sulfinylbis[2,2-dimethyl- CAS No. 412953-74-3

1-Hexanol, 6,6'-sulfinylbis[2,2-dimethyl-

Cat. No.: B8523307
CAS No.: 412953-74-3
M. Wt: 306.5 g/mol
InChI Key: OFBPTQHRYOEMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexanol, 6,6'-sulfinylbis[2,2-dimethyl- is a useful research compound. Its molecular formula is C16H34O3S and its molecular weight is 306.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Hexanol, 6,6'-sulfinylbis[2,2-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexanol, 6,6'-sulfinylbis[2,2-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

412953-74-3

Molecular Formula

C16H34O3S

Molecular Weight

306.5 g/mol

IUPAC Name

6-(6-hydroxy-5,5-dimethylhexyl)sulfinyl-2,2-dimethylhexan-1-ol

InChI

InChI=1S/C16H34O3S/c1-15(2,13-17)9-5-7-11-20(19)12-8-6-10-16(3,4)14-18/h17-18H,5-14H2,1-4H3

InChI Key

OFBPTQHRYOEMOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCS(=O)CCCCC(C)(C)CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-(5,5-dimethyl-6-hydroxy-hexyl-sulfanyl)-2,2-dimethyl-hexan-1-ol 5.1 g, 17.5 mmol) in glacial acetic acid (25 ml) was added hydrogen peroxide (50 wt. % in water; 1.20 g; 17.5 mmol). The reaction mixture was stirred at rt for 22 h, then diluted with water (200 ml), and extracted with chloroform (2×150 ml). The combined organic phases were subsequently washed with saturated NaHCO3 solution (3×100 ml) and saturated NaCl solution (100 ml), dried over MgSO4, concentrated in vacuo, and dried in high vacuo to give crude product (5.60 g; 105%) as a clear oil. 1H NMR (300 MHz, CDCl3) δ ppp=3.29 (AB, 2 H, J=12.2); 3.27 (AB, 2 H, J=12.2); 2.70 (m, 4 H); 2.48 (s br, 2 H); 1.76 (m, 4 H); 1.44 (m, 4 H); 1.30 (4 H); 0.87 (s, 6 H); 0.86 (s, 6H). 13C NMR (75 MHz, CDCl3) δ ppp=76.80; 71.39; 52.20; 38.08; 35.15; 24.21; 24.03; 23.66; 23.26. Calcd. for C16H35SO3 (MH+): 307.2307, found 307.2309.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
105%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.